Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
Overview
Description
Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzonitrile and contains a phenyl group attached to an ethoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- typically involves the reaction of 2-hydroxybenzonitrile with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(2-oxo-2-phenylethoxy)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the benzonitrile group.
Oxidation and Reduction: The phenyl and ethoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield corresponding phenolic and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzonitrile derivatives.
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Reduced forms of the phenyl and ethoxy groups.
Scientific Research Applications
Benzonitrile, 4-(2-oxo-2-phenylethoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: A precursor in the synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-.
4-Cyanophenol: Another benzonitrile derivative with similar chemical properties.
3-Cyanophenol: A positional isomer with different reactivity and applications.
Uniqueness
Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is unique due to its specific chemical structure, which combines a benzonitrile moiety with a phenyl and ethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-phenacyloxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRSQNVZOZVINS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388056 | |
Record name | Benzonitrile, 4-(2-oxo-2-phenylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62585-00-6 | |
Record name | Benzonitrile, 4-(2-oxo-2-phenylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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